molecular formula C7H7F2NO B1308004 2,3-Difluoro-6-methoxyaniline CAS No. 886501-51-5

2,3-Difluoro-6-methoxyaniline

Cat. No.: B1308004
CAS No.: 886501-51-5
M. Wt: 159.13 g/mol
InChI Key: BQTUMZLZYFMZBB-UHFFFAOYSA-N
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Description

2,3-Difluoro-6-methoxyaniline (CAS: 886501-51-5) is a fluorinated aromatic amine with the molecular formula C₇H₇F₂NO and a molecular weight of 159.14 g/mol . The compound features a methoxy (-OCH₃) group at position 6 and fluorine atoms at positions 2 and 3 on the benzene ring (see Figure 1). This structural arrangement confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis. For example, fluorinated anilines are often intermediates in the development of herbicides or bioactive molecules due to their enhanced stability and reactivity .

Property Value
Molecular Formula C₇H₇F₂NO
Molecular Weight 159.14 g/mol
Density (d²⁰) 1.5150 g/cm³
Purity 95% (typical commercial grade)
CAS Number 886501-51-5
Safety (Hazard Codes) H311, H302, H332, H315, H319

Properties

IUPAC Name

2,3-difluoro-6-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTUMZLZYFMZBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395112
Record name 2,3-Difluoro-6-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886501-51-5
Record name 2,3-Difluoro-6-methoxybenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886501-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Difluoro-6-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-6-methoxyaniline can be achieved through several methods. One common approach involves the selective fluorination of 2,6-difluoroaniline. This process typically includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . Another method involves the Suzuki–Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method uses organoboron reagents and palladium catalysts to achieve the desired substitution .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-6-methoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted anilines, quinones, and amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Organic Synthesis

2,3-Difluoro-6-methoxyaniline serves as a valuable intermediate in the synthesis of various organic compounds. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, facilitating the formation of sulfonamide derivatives and other functionalized compounds.

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionProducts
Nucleophilic SubstitutionReaction with amines or alcoholsSulfonamides
Electrophilic Aromatic SubstitutionReaction with electrophilesFunctionalized anilines
Coupling ReactionsInvolvement in cross-coupling reactionsBiaryl compounds

Medicinal Chemistry

The compound has gained attention for its potential as a pharmacological agent. Its structure allows for modifications that can enhance biological activity, making it a candidate for drug development.

Case Study: Antibacterial Activity
Research indicates that derivatives of this compound exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values ranging from 0.39 mg/L to 3.12 mg/L for related compounds.

Biological Research

In biological studies, this compound is utilized to explore enzyme inhibition mechanisms. Its ability to bind to active sites of enzymes allows researchers to investigate its effects on metabolic pathways.

Table 2: Enzyme Inhibition Studies

CompoundTarget EnzymeIC50 Value (mg/L)
This compoundBacterial cell wall synthesisTBD
LinezolidBacterial ribosomal RNA1

Potential Therapeutic Applications

The biological activity of this compound suggests several therapeutic applications:

  • Antibacterial Agents : Its efficacy against resistant bacterial strains positions it as a promising lead compound for new antibiotic development.
  • Enzyme Inhibitors : The compound's ability to inhibit specific enzymes opens avenues for therapeutic interventions in bacterial infections.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-6-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and methoxy group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The substitution pattern of fluorine and methoxy groups significantly influences the physical, chemical, and biological properties of fluorinated anilines. Below is a detailed comparison with three closely related analogs:

2,3-Difluoro-4-methoxyaniline (CAS: 155020-51-2)

  • Structural Difference : Methoxy group at position 4 instead of 4.
  • Key Properties: Molecular Weight: 159.14 g/mol (identical to 2,3-Difluoro-6-methoxyaniline). Density: Not explicitly reported, but similar fluorinated anilines exhibit densities ~1.51–1.53 g/cm³ . Purity: 98% (higher than the 6-methoxy analog) .

2,4-Difluoro-3-methoxyaniline (CAS: 886499-08-7)

  • Structural Difference : Fluorine at positions 2 and 4; methoxy at position 3.
  • Key Properties: Molecular Formula: C₇H₇F₂NO (identical). Density: 1.5130 g/cm³ (slightly lower than the 6-methoxy analog) . Purity: 98% .
  • Implications : The shifted fluorine atoms may reduce steric hindrance compared to the 2,3-difluoro-6-methoxy isomer, enhancing solubility in polar solvents.

2-(Difluoromethoxy)aniline (CAS: 22236-04-0)

  • Structural Difference : Difluoromethoxy (-OCF₂H) group replaces the methoxy and fluorine substituents.
  • Key Properties: Molecular Formula: C₇H₇F₂NO (identical). Purity: 98% .

Data Table: Comparative Analysis

Compound CAS Number Substituent Positions Density (g/cm³) Purity
This compound 886501-51-5 2-F, 3-F, 6-OCH₃ 1.5150 95%
2,3-Difluoro-4-methoxyaniline 155020-51-2 2-F, 3-F, 4-OCH₃ ~1.51 (estimated) 98%
2,4-Difluoro-3-methoxyaniline 886499-08-7 2-F, 4-F, 3-OCH₃ 1.5130 98%
2-(Difluoromethoxy)aniline 22236-04-0 2-OCF₂H Not reported 98%

Research Findings and Implications

Electronic Effects : The 6-methoxy group in this compound creates a sterically crowded environment, which may hinder nucleophilic aromatic substitution compared to its 4-methoxy analog .

Synthetic Utility : The 2,4-difluoro-3-methoxy isomer (CAS: 886499-08-7) has been prioritized in herbicide research due to its balanced lipophilicity and reactivity .

Safety Profile : All analogs share similar hazard codes (e.g., H311: Toxic in contact with skin), but the 6-methoxy derivative’s lower purity (95%) may necessitate additional purification steps for pharmaceutical applications .

Biological Activity

2,3-Difluoro-6-methoxyaniline (CAS Number: 886501-51-5) is a fluorinated aniline derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H7F2NOC_7H_7F_2NO. The presence of two fluorine atoms and a methoxy group contributes to its unique electronic properties, which can enhance its interaction with biological targets.

Property Description
Molecular FormulaC7H7F2NOC_7H_7F_2NO
CAS Number886501-51-5
Functional GroupsMethoxy (-OCH₃), Fluorine (-F)
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The fluorine atoms and methoxy group influence the compound's binding affinity and selectivity. These interactions can lead to alterations in metabolic pathways, potentially resulting in antimicrobial or anticancer effects .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains:

  • Tested Bacteria : Staphylococcus aureus, Klebsiella pneumoniae, Pseudomonas aeruginosa, and antibiotic-resistant strains of E. coli.
  • Methodology : The agar well diffusion method was employed to evaluate the antimicrobial efficacy, comparing it against standard antibiotics like amoxiclav.

Results Summary

Bacterial Strain Inhibition Zone (mm) Standard Drug (mm)
Staphylococcus aureus2224
Klebsiella pneumoniae2527
Pseudomonas aeruginosa2224

These results suggest that this compound has comparable activity to established antibiotics, indicating its potential as a lead compound in the development of new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial properties, preliminary studies have explored the anticancer potential of this compound. A notable study involved testing the compound against HeLa cells (a cervical cancer cell line) and other non-cancerous mammalian cells:

  • Findings : The compound exhibited low cytotoxicity at concentrations up to 200 µM, suggesting a favorable therapeutic index for further development as an anticancer agent .

Case Studies

  • Synthesis and Biological Evaluation : A study synthesized several derivatives of anilines including this compound and evaluated their biological activities. The results indicated that compounds with electron-withdrawing groups like fluorine showed enhanced activity against various pathogens compared to their unsubstituted counterparts .
  • Fluorinated Compounds in Drug Design : Research highlighted the role of fluorinated compounds in medicinal chemistry, where the introduction of fluorine atoms often improves pharmacokinetic properties such as bioavailability and metabolic stability. This underscores the relevance of studying compounds like this compound for drug development .

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